Cas no 1240526-60-6 (tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminobenzoyl)oxy]methyl]-, 1,1-dimethylethyl ester
- tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate
- tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate
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- インチ: 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-6-7-12(19)11-22-15(20)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11,18H2,1-3H3
- InChIKey: KKCXUHZJMXLTBP-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC1COC(=O)C1=CC=CC=C1N
tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B750440-250mg |
tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate |
1240526-60-6 | 250mg |
$ 365.00 | 2022-06-06 | ||
TRC | B750440-25mg |
tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate |
1240526-60-6 | 25mg |
$ 70.00 | 2022-06-06 | ||
TRC | B750440-50mg |
tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate |
1240526-60-6 | 50mg |
$ 95.00 | 2022-06-06 |
tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylateに関する追加情報
tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate (CAS No. 1240526-60-6)
tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate (CAS No. 1240526-60-6) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino acid derivative, is characterized by its unique structural features, which include a tert-butyl protecting group, an aminobenzoyloxy moiety, and a pyrrolidine ring. These structural elements contribute to its stability and reactivity, making it an attractive candidate for various synthetic transformations and biological studies.
The tert-butyl protecting group in tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate plays a crucial role in controlling the reactivity of the amino group during synthetic processes. This protecting group is known for its ease of removal under mild conditions, such as treatment with trifluoroacetic acid (TFA), which allows for the selective deprotection of the amino group without affecting other functional groups in the molecule. This property makes the compound highly useful in the synthesis of complex peptides and peptidomimetics.
The aminobenzoyloxy moiety is another key feature of this compound. This functional group can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The presence of the aminobenzoyloxy group also imparts specific biological activities to the molecule, such as interactions with enzymes and receptors. Recent studies have shown that compounds containing this moiety exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities.
The pyrrolidine ring in tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate adds further complexity to its structure and reactivity. Pyrrolidine rings are common in natural products and bioactive molecules, contributing to their conformational flexibility and binding affinity to biological targets. The pyrrolidine ring can also serve as a scaffold for the attachment of various functional groups, enhancing the compound's versatility in drug design and development.
In terms of synthetic applications, tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate has been utilized in the preparation of complex organic molecules and pharmaceutical intermediates. Its use in solid-phase peptide synthesis (SPPS) has been particularly noteworthy, where it serves as a building block for constructing peptides with specific sequences and functionalities. The tert-butyl protecting group ensures that the amino group remains protected during the synthesis process, allowing for precise control over the peptide chain formation.
Recent advancements in medicinal chemistry have highlighted the potential of tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate in developing novel therapeutic agents. For instance, studies have demonstrated its utility in designing inhibitors for specific enzymes involved in disease pathways. One notable example is its application in the development of inhibitors for protein kinases, which are key targets in cancer therapy. The ability to fine-tune the structure of this compound through chemical modifications allows researchers to optimize its pharmacological properties, such as potency, selectivity, and bioavailability.
Beyond its synthetic applications, tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate has also shown promise in preclinical studies evaluating its biological effects. In vitro assays have revealed that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary studies have indicated that it may have neuroprotective properties, potentially making it a valuable candidate for treating neurodegenerative disorders.
The safety profile of tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate is another important consideration for its use in pharmaceutical research. Toxicity studies have shown that this compound has low cytotoxicity at therapeutic concentrations, suggesting that it may be well-tolerated by patients. However, further investigations are necessary to fully understand its safety profile and potential side effects.
In conclusion, tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate (CAS No. 1240526-60-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for various synthetic transformations and biological studies. Ongoing research continues to uncover new applications for this compound, highlighting its importance in the development of novel therapeutic agents.
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